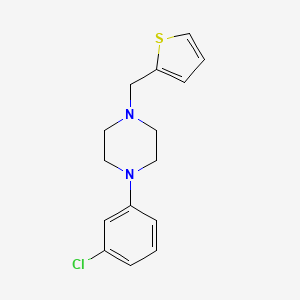

![molecular formula C16H11ClN2O2 B5684730 3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone CAS No. 90059-70-4](/img/structure/B5684730.png)

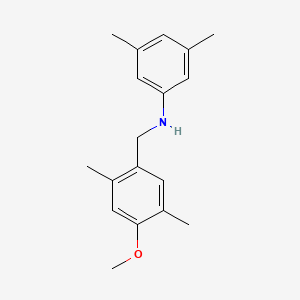

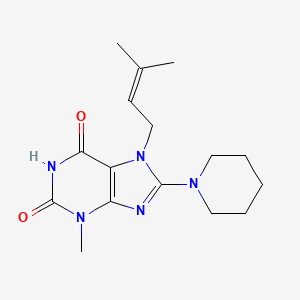

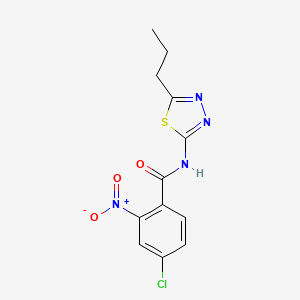

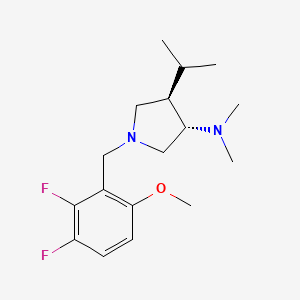

3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone involves the reaction of 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetyl chloride with various amines . The starting material, (3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetyl chloride, is synthesized from 4-chloroaniline by a multistep synthesis .Applications De Recherche Scientifique

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. They act as building blocks for various naturally occurring alkaloids with a broad range of biological activity. Some quinazolinone derivatives have shown promise in treating lung and pancreatic cancers, with compounds like erlotinib and gefitinib being notable examples . The specific derivative could potentially be explored for similar anticancer applications, given the structural similarities and biological activities.

Antibacterial Properties

The emergence of drug-resistant bacterial strains has escalated the need for novel antibiotics. Quinazolinones have demonstrated a wide array of biological activities, including antibacterial effects. Research has indicated that various quinazolinone derivatives possess promising antimicrobial properties, which could be further investigated with the compound “3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone” to develop new antibacterial agents .

Antihistamine Agents

Quinazolinone derivatives have been synthesized and tested for their antihistaminic activity. For instance, certain derivatives have shown significant protection against histamine-induced bronchospasm in animal models. These compounds have the potential to serve as lead molecules for the development of new antihistamine drugs with reduced sedative effects . This suggests that the compound could be explored for its efficacy as an antihistamine agent.

Anticonvulsant Effects

Quinazolinones have been associated with anticonvulsant activities, making them candidates for anti-Parkinsonism and antiepileptic drugs. The structural diversity of quinazolinone derivatives allows for the synthesis of molecules with significant pharmacological utility in the treatment of convulsive disorders .

Anti-inflammatory Applications

The anti-inflammatory properties of quinazolinone derivatives are well-documented. They have been used to treat inflammation-related conditions and could be further optimized for enhanced efficacy and reduced side effects. The compound “3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone” could be a valuable addition to the pool of anti-inflammatory agents, subject to detailed pharmacological studies .

Enzyme Inhibition

Quinazolinone derivatives have shown enzyme inhibitory activities, such as α-glucosidase inhibition, which is relevant in the management of diabetes. Specific derivatives have exhibited inhibitory activity with promising IC50 values, indicating their potential as therapeutic agents in enzyme-related disorders .

Propriétés

IUPAC Name |

3-[2-(4-chlorophenyl)-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-7-5-11(6-8-12)15(20)9-19-10-18-14-4-2-1-3-13(14)16(19)21/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJCGHMLFLPXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353334 |

Source

|

| Record name | ST062490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90059-70-4 |

Source

|

| Record name | ST062490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-{1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5684653.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5684670.png)

![3-(2-fluorophenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5684677.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-thienylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5684710.png)

![N,N-dimethyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide](/img/structure/B5684716.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)

![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)

![7-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684734.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5684740.png)